Lipophilicity (XLogP3) Comparison Across Cycloalkyl α-Amino Esters
The target compound, ethyl 2-amino-2-cyclobutylacetate, has a computed XLogP3 of 0.9, indicating a lower intrinsic lipophilicity compared to its cyclopentyl (XLogP3: 1.4) and phenylglycine (XLogP3: 1.95) analogs [1]. This quantitative difference allows for reduced logP and potentially enhanced aqueous solubility relative to bulkier hydrophobic analogs, while still being more lipophilic than a simple glycine ester.
| Evidence Dimension | Predicted partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | Ethyl 2-amino-2-cyclopentylacetate (XLogP3: 1.4); Ethyl 2-amino-2-phenylacetate (XLogP3: 1.95) |
| Quantified Difference | Target is 0.5 units lower than cyclopentyl analog and 1.05 units lower than phenyl analog. |
| Conditions | Computed using XLogP3 software as reported in PubChem and ChemicalBook databases for the neutral forms. |
Why This Matters
For procurement decisions in early drug discovery, a lower logP directly correlates with better developability profiles, making this compound a strategically advantageous scaffold for optimizing solubility-limited series.
- [1] PubChem. (2026). Ethyl 2-amino-2-cyclobutylacetate (Computed Properties). Compound Summary CID 53994566. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/53994566 View Source
